molecular formula C19H18N4O3 B11440936 N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide

N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide

Cat. No.: B11440936
M. Wt: 350.4 g/mol
InChI Key: VXCHZVQUAKJWLK-RGVLZGJSSA-N
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Description

N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyphenyl group, and a pyrazole carboxamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide typically involves the condensation of 4-ethoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of a suitable catalyst This is followed by the reaction with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxyphenyl)-4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}benzenesulfonamide
  • N-(4-Ethoxyphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide

Uniqueness

N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole core and carboxamide group differentiate it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-2-26-15-9-7-14(8-10-15)22-19(25)16-12-21-23-18(16)20-11-13-5-3-4-6-17(13)24/h3-12,24H,2H2,1H3,(H,21,23)(H,22,25)/b20-11+

InChI Key

VXCHZVQUAKJWLK-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NN=C2)/N=C/C3=CC=CC=C3O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NN=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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